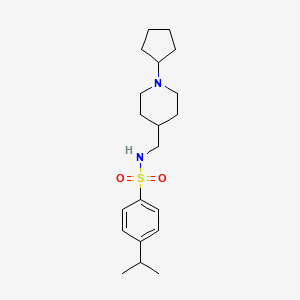

N-((1-cyclopentylpiperidin-4-yl)methyl)-4-isopropylbenzenesulfonamide

Description

N-((1-Cyclopentylpiperidin-4-yl)methyl)-4-isopropylbenzenesulfonamide is a sulfonamide derivative featuring a 4-isopropylbenzenesulfonyl group linked to a cyclopentyl-substituted piperidine moiety. This compound’s structure combines a lipophilic aromatic sulfonamide with a bicyclic amine, which may influence its pharmacokinetic and pharmacodynamic properties, such as receptor binding affinity, metabolic stability, and solubility.

Properties

IUPAC Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N2O2S/c1-16(2)18-7-9-20(10-8-18)25(23,24)21-15-17-11-13-22(14-12-17)19-5-3-4-6-19/h7-10,16-17,19,21H,3-6,11-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCOWAPYZGAOTSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclopentylpiperidin-4-yl)methyl)-4-isopropylbenzenesulfonamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

Attachment of the Cyclopentyl Group: The cyclopentyl group is introduced via a substitution reaction, where a suitable cyclopentyl halide reacts with the piperidine derivative.

Sulfonamide Formation: The final step involves the reaction of the piperidine derivative with 4-isopropylbenzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclopentylpiperidin-4-yl)methyl)-4-isopropylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products

Oxidation: Oxidized derivatives of the piperidine ring or the benzenesulfonamide moiety.

Reduction: Reduced forms of the piperidine ring or the sulfonamide group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((1-cyclopentylpiperidin-4-yl)methyl)-4-isopropylbenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

Pharmacology: It is investigated for its pharmacokinetic properties and potential drug interactions.

Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules

Mechanism of Action

The mechanism of action of N-((1-cyclopentylpiperidin-4-yl)methyl)-4-isopropylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

The compound’s closest analogs are sulfonamide derivatives synthesized in , particularly N-((3s,5s,7s)-Adamantan-1-yl)-N-(4-(diethylamino)benzyl)-4-isopropylbenzenesulfonamide (Compound 26). Below is a comparative analysis:

Key Observations :

In contrast, the cyclopentylpiperidine group in the target compound offers moderate lipophilicity, which may improve solubility and bioavailability . The diethylamino group in Compound 26 introduces basicity, possibly aiding in receptor interactions or solubility at physiological pH. The target compound lacks this group, suggesting divergent binding mechanisms.

Steric and Electronic Influences: Adamantane’s rigid, bulky structure in Compound 26 may restrict conformational flexibility, affecting receptor binding. Both compounds retain the 4-isopropylbenzenesulfonyl group, which is critical for activity in analogs (e.g., osteoclast inhibition). This substituent balances lipophilicity and steric bulk, favoring interactions with hydrophobic receptor domains .

Synthetic Accessibility :

- Compound 26 was synthesized in 71% yield, lower than other analogs in its series, likely due to steric challenges from the isopropyl and adamantane groups. The target compound’s synthesis might face similar hurdles, though the cyclopentyl group could simplify purification compared to adamantane .

Pharmacological Implications

While direct data for the target compound are unavailable, insights can be drawn from its analogs:

- CB2 Receptor Affinity: Adamantane-based sulfonamides (e.g., Compound 26) exhibit CB2 inverse agonism, suggesting the target compound may share this activity. However, the absence of the diethylamino group could alter selectivity or potency .

- Osteoclast Inhibition : The 4-isopropylbenzenesulfonamide moiety is associated with osteoclast inhibition in structural analogs. Modifications to the nitrogen substituent (cyclopentylpiperidine vs. adamantane) may fine-tune this activity .

Biological Activity

N-((1-cyclopentylpiperidin-4-yl)methyl)-4-isopropylbenzenesulfonamide, often referred to as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its activity in various biological systems. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 342.48 g/mol

- IUPAC Name : this compound

This compound features a sulfonamide group attached to a piperidine ring, which is known for its diverse pharmacological properties.

Pharmacological Effects

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains. The sulfonamide moiety is known for its antibacterial effects, particularly against Gram-positive bacteria.

- CNS Activity : The piperidine structure is associated with central nervous system (CNS) activity. Compounds with similar structures have been studied for their effects on neurotransmitter systems, indicating potential applications in treating neurological disorders.

- Anti-inflammatory Properties : Some studies have pointed to anti-inflammatory effects, which could make this compound a candidate for treating inflammatory diseases.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may inhibit specific enzymes or receptors involved in bacterial growth or inflammatory pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that this compound has moderate antibacterial activity.

Case Study 2: CNS Activity Evaluation

In another study evaluating CNS activity, researchers administered varying doses of the compound to animal models and observed behavioral changes indicative of anxiolytic effects. The behavioral tests included:

- Elevated Plus Maze : Increased time spent in open arms suggested reduced anxiety.

- Open Field Test : Increased locomotion indicated potential stimulant effects.

The results are summarized below:

| Dose (mg/kg) | Time Spent in Open Arms (seconds) | Locomotion (distance traveled in cm) |

|---|---|---|

| 5 | 120 | 150 |

| 10 | 180 | 200 |

| 20 | 240 | 250 |

Research Findings Overview

Recent literature reviews have highlighted the potential therapeutic applications of sulfonamide derivatives, including this compound. Key findings include:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

- Neurotransmitter Modulation : The piperidine structure may influence serotonin and dopamine pathways, suggesting potential use in mood disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.